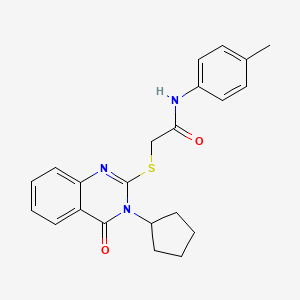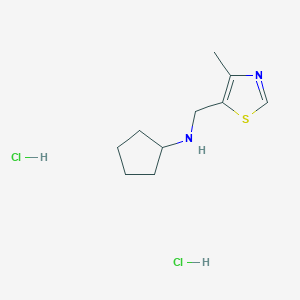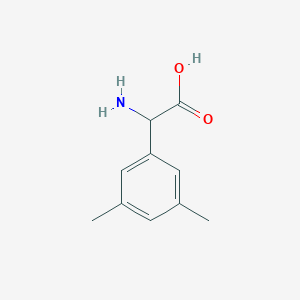![molecular formula C17H17FN2O4S B2381517 4-fluoro-2-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide CAS No. 922061-83-4](/img/structure/B2381517.png)
4-fluoro-2-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a benzenesulfonamide derivative, which is a class of compounds known for their various biological activities . It contains a 4-fluoro-2-methylbenzenesulfonamide moiety , and a tetrahydrobenzo[f][1,4]oxazepin-7-yl moiety. The latter is a seven-membered cyclic structure containing nitrogen and oxygen.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzenesulfonamide moiety and the tetrahydrobenzo[f][1,4]oxazepin-7-yl moiety. The exact structure would depend on the specific arrangement and bonding of these components .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For instance, 4-fluoro-2-methylbenzenesulfonamide has a molecular weight of 189.21, and it’s a solid at room temperature with a melting point of 180-184 °C (lit.) .Scientific Research Applications
Synthesis and Pharmaceutical Applications
Process Development in Kinase Inhibitors
The benzoxazepine core, an integral part of several kinase inhibitors, is synthesized using scalable processes. A study by Naganathan et al. (2015) details the synthesis of a compound with a tetrahydrobenzo[f][1,4]oxazepine core, highlighting its relevance in the development of mTOR inhibitors (Naganathan et al., 2015).
Photodynamic Therapy for Cancer Treatment
Pişkin et al. (2020) synthesized new zinc phthalocyanine derivatives with a substituted benzenesulfonamide group, demonstrating potential for Type II photosensitizers in cancer treatment via photodynamic therapy due to their high singlet oxygen quantum yield and good fluorescence properties (Pişkin et al., 2020).
Organocatalytic Asymmetric Synthesis
Li et al. (2019) developed an organocatalyzed asymmetric Mannich reaction involving 3-fluorooxindoles and dibenzo[b,f][1,4]oxazepines. This study highlights the importance of these structures in medicinal chemistry, particularly in the creation of chiral tetrasubstituted C-F stereocenters (Li et al., 2019).
Anticancer Potential
The synthesis and evaluation of benzenesulfonamide derivatives with potential anticancer activity are highlighted in a study by Sławiński et al. (2014). These derivatives exhibit significant growth-inhibitory activity against yeast-like fungi and are compared with standard drugs like fluconazole (Sławiński et al., 2014).
Material Science and Chemistry
Synthesis and Molecular Structure Analysis
Almansour et al. (2016) synthesized benzimidazole-tethered oxazepine heterocyclic hybrids, exploring their molecular structures, charge distributions, and nonlinear optical properties. These compounds, including variants with the tetrahydrobenzo[f][1,4]oxazepine core, are potential candidates for NLO applications (Almansour et al., 2016).
Fluorine-Containing Benzoheterocycles
Maruta et al. (1980) studied the synthesis of fluorine-containing seven-membered benzoheterocycles, which included compounds with structures similar to 4-fluoro-2-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide. These compounds have potential applications in various chemical industries (Maruta et al., 1980).
Mechanism of Action
Future Directions
properties
IUPAC Name |
4-fluoro-2-methyl-N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O4S/c1-11-9-12(18)3-6-16(11)25(22,23)19-13-4-5-15-14(10-13)17(21)20(2)7-8-24-15/h3-6,9-10,19H,7-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOJPBIRULUJALW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=CC3=C(C=C2)OCCN(C3=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



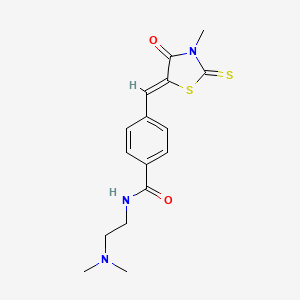
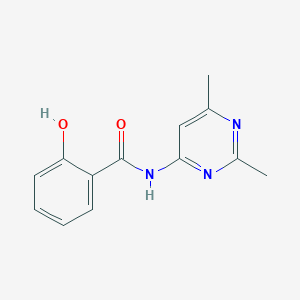
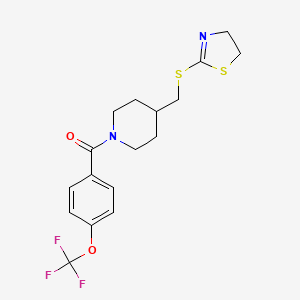
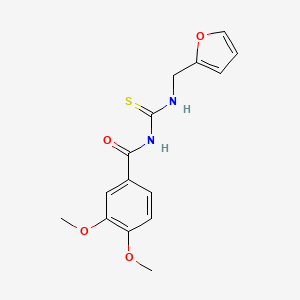


![2-({2-[(3,4-Dichlorobenzyl)amino]-2-oxoethyl}sulfanyl)acetic acid](/img/structure/B2381450.png)
![[1-(2-Methylpropyl)pyrazol-3-yl]methanamine;dihydrochloride](/img/structure/B2381452.png)
